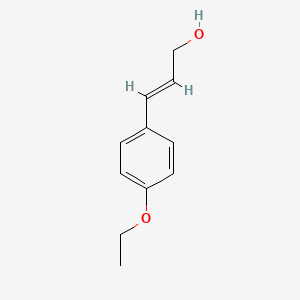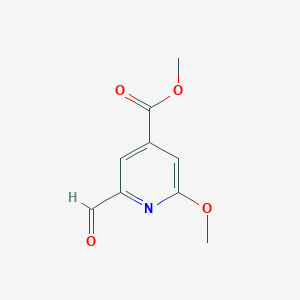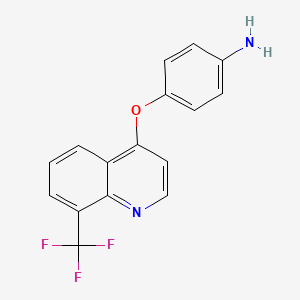
1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 1-(2-chlorophényl)-5-oxo-4H-1,2,4-triazole-3-carboxylique est un composé hétérocyclique qui a suscité un intérêt considérable dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un cycle triazole fusionné à un groupe acide carboxylique et un groupe chlorophényle. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et biologiques distinctes, ce qui en fait un sujet d'étude précieux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'acide 1-(2-chlorophényl)-5-oxo-4H-1,2,4-triazole-3-carboxylique implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante consiste à faire réagir le chlorure de 2-chlorobenzoyle avec de l'hydrate d'hydrazine pour former l'hydrazide correspondant. Cet intermédiaire est ensuite soumis à une cyclisation avec de l'orthoformiate de triéthyle pour donner le composé triazole souhaité .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit final. De plus, la mise en œuvre de principes de chimie verte, tels que le recyclage des solvants et la minimisation des déchets, peut rendre le processus plus durable .
Analyse Des Réactions Chimiques
Types de réactions : L'acide 1-(2-chlorophényl)-5-oxo-4H-1,2,4-triazole-3-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en alcool.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques pour remplacer l'atome de chlore.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools .
Applications de la recherche scientifique
L'acide 1-(2-chlorophényl)-5-oxo-4H-1,2,4-triazole-3-carboxylique a une large gamme d'applications dans la recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes et de ligand en chimie de coordination.
Biologie : Le composé présente des propriétés antimicrobiennes et antifongiques, ce qui le rend utile dans le développement de nouveaux antibiotiques.
Médecine : Des recherches ont montré des activités anti-inflammatoires et anticancéreuses potentielles, qui pourraient conduire au développement de nouveaux agents thérapeutiques.
Industrie : Il est utilisé dans la synthèse d'agrochimiques et de produits pharmaceutiques
Mécanisme d'action
Le mécanisme d'action de l'acide 1-(2-chlorophényl)-5-oxo-4H-1,2,4-triazole-3-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, conduisant à ses effets biologiques. Par exemple, son activité antimicrobienne peut résulter de l'inhibition de la synthèse de la paroi cellulaire bactérienne ou de la perturbation de l'intégrité de la membrane .
Composés similaires :
1-(2-chlorophényl)-3-méthyl-5-oxo-4H-1,2,4-triazole : Structure similaire mais avec un groupe méthyle au lieu d'un acide carboxylique.
1-(2-chlorophényl)-5-oxo-4H-1,2,4-triazole-3-thiol : Contient un groupe thiol au lieu d'un acide carboxylique.
Unicité : L'acide 1-(2-chlorophényl)-5-oxo-4H-1,2,4-triazole-3-carboxylique est unique en raison de sa combinaison d'un groupe chlorophényle et d'un groupe acide carboxylique attaché au cycle triazole. Cette structure unique confère une réactivité chimique et une activité biologique distinctes, le différenciant d'autres composés similaires .
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Research has shown potential anti-inflammatory and anticancer activities, which could lead to the development of new therapeutic agents.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)-3-methyl-5-oxo-4H-1,2,4-triazole: Similar structure but with a methyl group instead of a carboxylic acid.
1-(2-Chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a carboxylic acid.
Uniqueness: 1-(2-Chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid is unique due to its combination of a chlorophenyl group and a carboxylic acid group attached to the triazole ring. This unique structure imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds .
Propriétés
Formule moléculaire |
C9H6ClN3O3 |
|---|---|
Poids moléculaire |
239.61 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C9H6ClN3O3/c10-5-3-1-2-4-6(5)13-9(16)11-7(12-13)8(14)15/h1-4H,(H,14,15)(H,11,12,16) |
Clé InChI |
UPTBJDIMRWHYDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2C(=O)NC(=N2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12110677.png)

![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)


![Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B12110714.png)


![7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B12110724.png)




![[1-(1,2,8,14,18,18-Hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-6-yl)-2-hydroxy-2-methylpropyl] acetate](/img/structure/B12110740.png)
